(R)-3-(Azetidin-2-yl)pyridine

Analgesic Toxicology Stereochemistry

(R)-3-(Azetidin-2-yl)pyridine is a chiral azetidine-pyridine compound with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol. It belongs to a class of 3-pyridyl azetidine derivatives that have demonstrated significant biological activity, particularly as ligands for nicotinic acetylcholine receptors (nAChRs) and as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT).

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Cat. No. B12935828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Azetidin-2-yl)pyridine
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CNC1C2=CN=CC=C2
InChIInChI=1S/C8H10N2/c1-2-7(6-9-4-1)8-3-5-10-8/h1-2,4,6,8,10H,3,5H2/t8-/m1/s1
InChIKeyKUPJKPMGKUDEHS-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(Azetidin-2-yl)pyridine: A Chiral Azetidine-Pyridine Scaffold with Differentiated Pharmacological Potential


(R)-3-(Azetidin-2-yl)pyridine is a chiral azetidine-pyridine compound with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol [1]. It belongs to a class of 3-pyridyl azetidine derivatives that have demonstrated significant biological activity, particularly as ligands for nicotinic acetylcholine receptors (nAChRs) and as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) [2]. The compound exists as a specific enantiomer, and its stereochemistry is critical to its pharmacological profile, as demonstrated in comparative studies with its (S)-enantiomer [3].

Why (R)-3-(Azetidin-2-yl)pyridine Cannot Be Substituted by Racemates or Regioisomers: Critical Stereochemical and Positional Determinants of Activity


Generic substitution of (R)-3-(Azetidin-2-yl)pyridine with its racemate, (S)-enantiomer, or regioisomers such as the 2-pyridyl or 4-pyridyl analogs is not pharmacologically equivalent. The (R)-enantiomer exhibits a distinct toxicity and side-effect profile compared to its (S)-counterpart in analgesic applications, with the (R)-form showing a surprisingly improved toxicity profile [1]. Furthermore, the position of the pyridine nitrogen is a critical determinant of receptor binding affinity; 3-pyridyl derivatives demonstrate high affinity for α4β2 nicotinic acetylcholine receptors, whereas the 2-pyridyl and 4-pyridyl regioisomers exhibit significantly altered or reduced binding profiles [2]. The stereochemistry of the azetidine ring also influences enantioselectivity, as demonstrated by the R-enantiomer of related compounds showing 12-fold enantioselectivity towards the α7 nAChR subtype compared to the S-enantiomer [3]. These stereochemical and positional nuances render simple interchange with non-specific analogs scientifically unsound for any application requiring defined pharmacological or biological activity.

Quantitative Differentiation of (R)-3-(Azetidin-2-yl)pyridine: Head-to-Head Evidence for Scientific and Procurement Decision-Making


Enantiomer-Specific Toxicity Profile: (R)- vs. (S)-3-Pyridyl Azetidine Analogs

The (R)-enantiomer of 3-pyridyl azetidine compounds exhibits a significantly improved toxicity profile compared to the corresponding (S)-enantiomer [1]. This differentiation is critical for drug development, as it directly impacts the therapeutic window. While the (S)-enantiomer may retain analgesic activity, the (R)-enantiomer offers a superior safety margin [1].

Analgesic Toxicology Stereochemistry

Enantioselectivity at α7 nAChR Subtype: 12-Fold Difference Between (R)- and (S)-Enantiomers of A-85380

In a direct head-to-head comparison of the R- and S-enantiomers of A-85380 [3-(2-azetidinylmethoxy)pyridine], the R-enantiomer (A-159470) exhibited a 12-fold enantioselectivity towards the α7 nicotinic acetylcholine receptor subtype [1]. The Ki values were 1275 ± 199 nM for the R-enantiomer versus a lower affinity for the S-enantiomer [1]. This demonstrates that stereochemistry dictates subtype selectivity, a crucial parameter for developing targeted nAChR modulators.

Nicotinic Acetylcholine Receptor Enantioselectivity Binding Affinity

Comparative Binding Affinity at α4β2 nAChR: (S)-A-85380 vs. (R)-A-159470

While both enantiomers of A-85380 bind with high affinity to the α4β2 nAChR subtype, the (S)-enantiomer demonstrates exceptional potency with a Ki of 0.05 ± 0.01 nM [1]. The (R)-enantiomer (A-159470) displays little enantioselectivity towards the α4β2 subtype, indicating that for this particular receptor, the chiral center does not confer a significant advantage [1]. However, the (S)-enantiomer's Ki is approximately 2,960-fold lower (i.e., higher affinity) than its Ki for the α7 subtype (148 ± 13 nM), highlighting its remarkable subtype selectivity [1].

Nicotinic Acetylcholine Receptor Binding Affinity Subtype Selectivity

NAMPT Inhibition Potency: 3-Pyridyl Azetidine Urea Scaffold vs. Prior Art

The 3-pyridyl azetidine urea scaffold, derived from a scaffold morphing approach, was identified as a potent NAMPT inhibiting motif [1]. Compound 3, a representative of this series, directly inhibited NAMPT activity with an IC₅₀ of 2.7 nM in a biochemical assay [1]. Further optimization led to compound 27 (Nampt-IN-5), which demonstrated cellular IC₅₀ values of 0.7 nM and 3.9 nM against A2780 and COR-L23 cancer cell lines, respectively [1][2]. This potency represents a significant advancement over earlier NAMPT inhibitors and establishes the 3-pyridyl azetidine core as a privileged scaffold for this target.

NAMPT Cancer Metabolism Inhibitor

Regioisomeric Comparison: 3-Pyridyl vs. 2-Pyridyl Azetidine Binding Affinity at nAChRs

The position of the pyridine nitrogen is a critical determinant of nAChR binding affinity. While 3-pyridyl ethers like A-85380 exhibit high affinity for α4β2 nAChRs (Ki = 0.05 nM), the 2-pyridyl regioisomers show significantly reduced affinity [1]. This structure-activity relationship (SAR) underscores the importance of the 3-pyridyl attachment for optimal receptor engagement. The 4-pyridyl analogs are also expected to have altered binding profiles, making the 3-pyridyl substitution pattern essential for maintaining high potency at neuronal nAChR subtypes.

Nicotinic Acetylcholine Receptor Structure-Activity Relationship Regioisomer

Analgesic Activity: Enantiomeric Differentiation in In Vivo Efficacy and Side-Effect Profile

In the mouse hot-plate assay, both (R)- and (S)-enantiomers of ABT-594 (a 3-pyridyl azetidine ether) demonstrated potent analgesic activity following intraperitoneal or oral administration [1]. However, the (R)-enantiomer (ABT-594) showed diminished activity in models of peripheral side effects compared to the (S)-enantiomer and the prototypical nicotinic analgesic (±)-epibatidine [1]. This differentiation in the side-effect profile, despite similar analgesic potency, highlights the critical role of stereochemistry in achieving a favorable therapeutic index.

Analgesic Nicotinic Acetylcholine Receptor In Vivo Pharmacology

High-Impact Research and Industrial Applications for (R)-3-(Azetidin-2-yl)pyridine and Its Derivatives


Selective α4β2 Nicotinic Receptor Tool Compound for Neuroscience Research

The (R)-enantiomer of 3-(Azetidin-2-yl)pyridine and its derivatives, particularly those with the 3-pyridyl ether linkage, serve as potent and selective ligands for the α4β2 nicotinic acetylcholine receptor subtype. With sub-nanomolar binding affinities (Ki = 0.05 nM for the related (S)-enantiomer A-85380 [1]), these compounds are essential for in vitro and in vivo studies aimed at elucidating the role of α4β2 nAChRs in cognitive function, addiction, and pain. Their high selectivity (up to 6,280-fold over muscle subtypes) minimizes off-target effects, making them invaluable pharmacological tools [1].

Enantioselective Probe for α7 Nicotinic Receptor Subtype

Given the 12-fold enantioselectivity of the (R)-enantiomer of A-85380 towards the α7 nAChR subtype [1], (R)-3-(Azetidin-2-yl)pyridine-based compounds are uniquely positioned as probes for investigating α7 receptor function. This enantioselectivity allows for a more nuanced understanding of α7-mediated signaling pathways, distinguishing them from other nAChR subtypes in complex biological systems [1].

Lead Scaffold for NAMPT Inhibitor-Based Cancer Therapeutics

The 3-pyridyl azetidine urea scaffold, derived from (R)-3-(Azetidin-2-yl)pyridine, has been validated as a potent NAMPT inhibiting motif with nanomolar cellular activity (IC₅₀ = 0.7 nM in A2780 cells for compound 27 [1]). This scaffold represents a promising starting point for medicinal chemistry campaigns aimed at developing novel anticancer agents that exploit cancer cell addiction to NAD+ metabolism. Its demonstrated potency and favorable ADME properties [1] justify its prioritization in oncology drug discovery pipelines.

Chiral Building Block for Synthesis of Enantiomerically Pure Pharmaceuticals

As a chiral azetidine-pyridine building block, (R)-3-(Azetidin-2-yl)pyridine is a critical intermediate for the synthesis of enantiomerically pure drug candidates. Its defined stereochemistry is essential for constructing molecules with specific pharmacological profiles, such as the analgesic ABT-594 [1]. Procuring the (R)-enantiomer ensures that downstream synthetic efforts yield the desired stereoisomer with the intended biological activity and safety profile, avoiding the inefficiencies and risks associated with racemic mixtures [1].

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